molecular formula C11H14BrNO B1275148 2-(5-Bromo-2-methoxyphenyl)pyrrolidine CAS No. 69639-91-4

2-(5-Bromo-2-methoxyphenyl)pyrrolidine

Cat. No. B1275148
CAS RN: 69639-91-4
M. Wt: 256.14 g/mol
InChI Key: MISWUQUOGCFJPF-UHFFFAOYSA-N
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Description

The compound "2-(5-Bromo-2-methoxyphenyl)pyrrolidine" is not directly mentioned in the provided papers. However, the papers do discuss various related brominated and methoxy-substituted heterocyclic compounds, which can provide insights into the chemical behavior and synthesis of similar compounds. For instance, the synthesis of 5-methoxylated 3-pyrrolin-2-ones through rearrangement reactions is discussed, which could be relevant to the synthesis of the target compound . Additionally, the synthesis of 5-bromopyrimidine derivatives via Suzuki cross-coupling reactions is mentioned, which is a method that could potentially be applied to the synthesis of "2-(5-Bromo-2-methoxyphenyl)pyrrolidine" .

Synthesis Analysis

The synthesis of brominated and methoxy-substituted heterocyclic compounds often involves halogenation reactions, Suzuki cross-coupling, and rearrangement reactions. For example, the synthesis of 5-bromopyrimidine derivatives using Suzuki-coupling is detailed, which could be adapted for the synthesis of the target compound . Similarly, the rearrangement of chlorinated pyrrolidin-2-ones to produce methoxylated pyrrolin-2-ones suggests a potential pathway for introducing a methoxy group into the pyrrolidine ring .

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4,5,6,7-tetrahydropyrano[2,3-d]pyrazolo[3,4-b]pyridine-3-carbonitrile, has been analyzed using X-ray crystallography . This analysis provides information on the spatial arrangement of substituents around the heterocyclic core, which is crucial for understanding the reactivity and interaction of the target compound.

Chemical Reactions Analysis

The papers discuss various chemical reactions involving brominated and methoxy-substituted compounds. For instance, the kinetics and mechanism of transformation reactions of certain pyrrolidinone derivatives are studied, which could shed light on the reactivity of the pyrrolidine ring in the target compound . Additionally, the bromination kinetics of methoxycarbonyl derivatives of heterocycles are reported, which could be relevant to the bromination step in the synthesis of "2-(5-Bromo-2-methoxyphenyl)pyrrolidine" .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their molecular structure and the functional groups present. For example, the luminescent properties of cyclopalladated 2-(4-bromophenyl)pyridine complexes are discussed, which might be similar to the photophysical properties of the target compound due to the presence of a bromophenyl group . The solvolysis and dehydrobromination reactions of 2-isopropenylpyrimidines provide insights into the stability and reactivity of brominated heterocycles .

Scientific Research Applications

Synthesis and Chemical Properties

  • Condensation and Intramolecular Reactions : 2-(5-Bromo-2-methoxyphenyl)pyrrolidine is used in the synthesis of complex organic compounds. For instance, it has been utilized in the synthesis of 2,3-dihydro-1H-pyrrolo[1,2-a]indoles through intramolecular nucleophilic aromatic substitution, demonstrating its utility in creating novel organic structures (Kametani, Takahashi, Ihara, & Fukumoto, 1976).
  • Antiviral and Antibacterial Activity : Certain derivatives of 2-(5-Bromo-2-methoxyphenyl)pyrrolidine have shown potential in antimicrobial applications. For instance, some 4-pyrrolidin-3-cyanopyridine derivatives, which could be synthesized from related compounds, exhibited significant antimicrobial activity (Bogdanowicz, Foks, Gobis, Kędzia, Kwapisz, Olczak, & Główka, 2013).

Applications in Organic Chemistry

  • Kinetic Studies : The compound has been used in studies exploring the kinetics and mechanisms of ring transformation reactions, offering insights into the behavior of similar organic compounds under various conditions (Sedlák, Hanusek, Hejtmánková, & Kašparová, 2003).
  • Crystal Structure Analysis : Research into the crystal structures of compounds related to 2-(5-Bromo-2-methoxyphenyl)pyrrolidine has been conducted to understand their molecular conformations, which is crucial for applications in materials science and drug development (Mohammat, Shaameri, Hamzah, Fun, & Chantrapromma, 2008).

Radical Cyclization and Synthesis

  • Radical Cyclization : This compound has been involved in processes like 6-exo-trig radical cyclization, which are significant in the synthesis of complex organic molecules such as (+)-ipalbidine (Chea & Clive, 2015).

properties

IUPAC Name

2-(5-bromo-2-methoxyphenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-14-11-5-4-8(12)7-9(11)10-3-2-6-13-10/h4-5,7,10,13H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MISWUQUOGCFJPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Bromo-2-methoxyphenyl)pyrrolidine

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